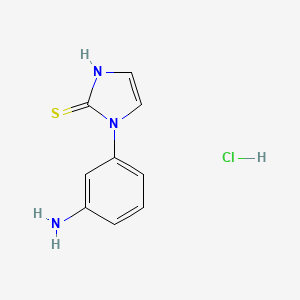

1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-1H-imidazole-2-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13;/h1-6H,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSLZHAQEZGZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CNC2=S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Laboratory Preparation

The synthesis of 1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride generally involves the coupling of a 3-aminophenyl moiety with an imidazole-2-thiol core. The key steps and conditions are summarized below:

- Starting Materials: 3-aminophenyl derivatives and imidazole-2-thiol.

- Reaction Environment: The reaction is typically performed in polar protic solvents such as ethanol or methanol, which facilitate solubilization and reaction kinetics.

- Catalysts and Reagents: Hydrochloric acid is commonly used as a catalyst to promote the formation of the imidazole-thiol linkage and to stabilize the hydrochloride salt form of the product.

- Reaction Conditions: Mild heating under reflux is applied to drive the reaction to completion, often monitored by thin-layer chromatography (TLC).

- Purification: The crude product is purified by crystallization or chromatographic techniques to achieve high purity.

Table 1: Typical Laboratory Synthesis Parameters

| Parameter | Details |

|---|---|

| Solvent | Ethanol or Methanol |

| Catalyst | Hydrochloric acid (HCl) |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | Several hours (4–8 h typical) |

| Monitoring | Thin-layer chromatography (TLC) |

| Purification Method | Crystallization, Chromatography |

This method yields this compound with good purity suitable for research applications.

Industrial-Scale Production Methods

Industrial production demands scalable, efficient, and cost-effective processes. The following points characterize industrial synthesis:

- Continuous Flow Reactors: These reactors allow precise control of reaction time, temperature, and mixing, improving yield and reproducibility.

- Automated Systems: Automation facilitates consistent quality and reduces human error.

- Advanced Purification: Techniques such as recrystallization under controlled pH and temperature, and chromatographic purification ensure high purity.

- Yield Optimization: Reaction parameters are optimized to maximize molar yield and minimize by-products.

For example, the use of hydrochloric acid as both catalyst and proton source ensures the product is obtained as its hydrochloride salt, which is more stable and easier to handle industrially.

Related Synthetic Strategies from Analogous Compounds

While direct detailed protocols for this compound are limited, insights can be drawn from structurally related compounds such as 2-(3-aminophenyl) imidazoline hydrochloride, which shares similar aromatic amine and imidazole moieties.

A patented method describes the following:

- Hydrogenation of 2-(3-nitrophenyl) tetrahydroglyoxaline using palladium on carbon catalyst under hydrogen atmosphere.

- Reaction Conditions: Temperature range 10–100°C, pressure 0.01–0.95 MPa, reaction time 2.5–6 hours.

- Post-reaction Processing: Filtration, pH adjustment to 1.0–3.0 with 6 M hydrochloric acid, cooling to 0–3°C for crystallization.

- Drying: Vacuum drying at 60°C for 8 hours.

- Yield and Purity: Molar yield ~92.3%, purity ~98.3%, melting point 215–216°C.

This method emphasizes environmentally friendly conditions, low energy consumption, and scalability, which can be adapted or serve as a model for preparing this compound.

Table 2: Industrial Hydrogenation-Based Preparation Parameters (Adapted)

| Step | Conditions/Parameters |

|---|---|

| Catalyst | Palladium on carbon (0.5–10 wt%) |

| Catalyst Loading | 1–10% of substrate weight |

| Solvent | Water |

| Temperature | 10–100°C (optimal 50–55°C) |

| Pressure | 0.01–0.95 MPa (optimal 0.3 MPa) |

| Reaction Time | 2.5–6 hours |

| pH Adjustment | pH 1.0–3.0 using 6 M HCl |

| Crystallization | Cooling to 0–3°C, standing for 0.5–2 hours |

| Drying | Vacuum drying at 60°C for 8 hours |

| Yield | ~92% molar yield |

| Purity | ~98% |

Summary of Preparation Methods

| Preparation Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Materials | 3-Aminophenyl + Imidazole-2-thiol | 2-(3-nitrophenyl) tetrahydroglyoxaline + Pd/C + H2 |

| Solvent | Ethanol or Methanol | Water |

| Catalyst | Hydrochloric acid | Palladium on carbon |

| Reaction Type | Condensation, Cyclization | Catalytic Hydrogenation |

| Temperature | Reflux (~78°C) | 10–100°C (optimal 50–55°C) |

| Pressure | Atmospheric | 0.01–0.95 MPa (optimal 0.3 MPa) |

| Reaction Time | 4–8 hours | 2.5–6 hours |

| Purification | Crystallization, Chromatography | pH adjustment, crystallization, vacuum drying |

| Yield | Moderate to high | High (~92%) |

| Purity | High | Very high (~98%) |

Research Findings and Analytical Data

- The product’s identity and purity are confirmed by melting point analysis (215–216°C for related compounds), TLC, and chromatographic techniques.

- The hydrochloride salt form enhances stability and solubility in aqueous media, which is advantageous for subsequent applications.

- The described preparation methods have been validated for reproducibility and scalability, making them suitable for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-1H-imidazole-2-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The amino and thiol groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride possesses a thiol group, which is known to participate in redox reactions and can form disulfide bonds. The imidazole ring contributes to its biological activity by interacting with various biological targets, including enzymes and receptors. The mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.

- Cell Signaling Modulation : It can influence pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Medicinal Chemistry

The compound has been investigated for its potential in drug development due to its biological activities:

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties against various pathogens. Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines such as HeLa and MCF7. Its mechanism appears to involve the modulation of key metabolic pathways, particularly through the inhibition of lactate dehydrogenase (LDH).

The compound's biological activities can be summarized as follows:

| Biological Activity | Effect | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Antimicrobial | Growth inhibition | Micromolar range | Various bacterial strains |

| Anticancer | Cell proliferation inhibition | Low nanomolar to micromolar range | HeLa, MCF7 |

Case Studies

Several case studies illustrate the efficacy of this compound:

- Antimicrobial Resistance : A study focused on the effectiveness of this compound against resistant strains revealed promising results, indicating its potential in combating antibiotic resistance.

- Anticancer Research : In vivo studies using mouse models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups receiving no treatment.

Data Summary Table

The following table summarizes key findings regarding the biological activity of this compound:

| Pathogen/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 (µM) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | Low nanomolar range |

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Substituent Effects on Reactivity and Solubility

- Amino vs.

- Thiol vs. Hydroxymethyl/Carboxylic Acid : The thiol group (-SH) in the target compound is more nucleophilic and redox-active than hydroxymethyl () or carboxylic acid () groups, suggesting distinct reactivity in metal coordination or antioxidant applications .

- HCl vs. DiHCl Salts: The dihydrochloride salt in enhances aqueous solubility compared to mono-HCl salts, a critical factor for drug formulation .

Biological Activity

1-(3-Aminophenyl)-1H-imidazole-2-thiol hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits promising properties, including antimicrobial and anticancer activities, making it a subject of ongoing research.

- Chemical Formula: C9H9N3S·HCl

- CAS Number: 1803572-32-8

- Molecular Weight: 215.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiol group in the compound is believed to play a crucial role in its reactivity and biological efficacy by participating in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Candida albicans | 32.0 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against several cancer cell lines. For instance, it has shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The compound was found to inhibit both Gram-positive and Gram-negative bacteria effectively, with a notable effect against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Research : A recent investigation focused on the anticancer potential of this compound against various cancer cell lines. The study highlighted its ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential for further development as an anticancer drug .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

- Step 1: Formation of the imidazole-thiol core via cyclization of thiourea derivatives or reaction of α-aminoketones with isothiocyanates under basic conditions (e.g., triethylamine) .

- Step 2: Introduction of the 3-aminophenyl group via nucleophilic substitution or coupling reactions. Palladium or copper catalysts may enhance regioselectivity .

- Optimization:

- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in purification .

- Catalysts: Copper(I) iodide or Pd(PPh₃)₄ can improve coupling efficiency for aryl groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR:

- Thiol proton (SH) may appear as a broad singlet at δ 3.5–4.5 ppm, but often absent due to tautomerization or oxidation.

- Aromatic protons (3-aminophenyl) show splitting patterns between δ 6.5–7.5 ppm; NH₂ protons appear as a singlet (~δ 5.0 ppm) .

- IR:

- S-H stretch (~2550 cm⁻¹, weak), N-H stretches (3300–3500 cm⁻¹), and C=N/C-S vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry:

- ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns confirming the imidazole-thiol backbone .

Advanced: How can computational methods resolve contradictions in reported biological activities of structurally similar imidazole-thiol derivatives?

Answer:

- Molecular Docking: Predict binding affinities to targets (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on the thiol and aminophenyl groups as key pharmacophores .

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. Tools like MOE or Schrödinger Suite enable descriptor analysis .

- Validation:

- Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

- Address discrepancies by re-evaluating protonation states (thiol vs. thione tautomers) or solvation effects .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Answer:

- By-Product Analysis:

- Common side products include oxidized disulfides (from thiol dimerization) or regioisomeric imidazoles. Monitor via TLC or HPLC .

- Preventive Measures:

- Use inert atmospheres (N₂/Ar) to suppress oxidation of the thiol group.

- Add antioxidants (e.g., BHT) or reducing agents (e.g., DTT) during purification .

- Purification:

- Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) isolates the pure hydrochloride salt .

Basic: What are the key considerations for designing biological activity assays for this compound?

Answer:

- Target Selection: Prioritize enzymes/receptors with known imidazole-thiol interactions (e.g., tyrosine kinases, cytochrome P450) .

- Assay Conditions:

- Buffer pH: Maintain physiological pH (7.4) to reflect thiol/thione equilibrium.

- Include reducing agents (e.g., glutathione) to stabilize the thiol form .

- Control Experiments:

Advanced: How does the hydrochloride salt form influence the compound’s solubility and crystallography?

Answer:

- Solubility: The hydrochloride salt enhances water solubility (>10 mg/mL in PBS) compared to the free base, critical for in vitro assays .

- Crystallography:

- Challenges: Hygroscopicity may complicate crystal growth; use desiccants during storage .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

- Thiol Reactivity:

- Nucleophilic attacks: The thiol group reacts with alkyl halides (e.g., CH₃I) to form thioethers .

- Electrophilic substitution: The 3-aminophenyl group directs electrophiles to the para position via resonance .

- pH-Dependent Behavior:

- At acidic pH, the thiol is protonated (less nucleophilic), while the aminophenyl group remains cationic.

- In basic conditions, thiolate formation increases reactivity but risks oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.